N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide is a synthetic organic compound that features a thiazole ring and a fluorophenoxy group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Fluorophenoxy Group: This step may involve nucleophilic substitution reactions where a fluorophenol derivative reacts with an appropriate electrophile.
Formation of the Propanamide Linkage: This can be done through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could potentially modify the thiazole ring or the amide group.
Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, particularly if it exhibits biological activity.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-chlorophenoxy)propanamide
- N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-bromophenoxy)propanamide
Uniqueness
The presence of the fluorophenoxy group may impart unique properties such as increased lipophilicity or altered electronic characteristics, which could affect the compound’s biological activity and stability.
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-fluorophenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2S/c13-9-1-3-10(4-2-9)17-7-5-11(16)15-12-14-6-8-18-12/h1-4H,5-8H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKOQPCPROFXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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